异丹参酮 II

描述

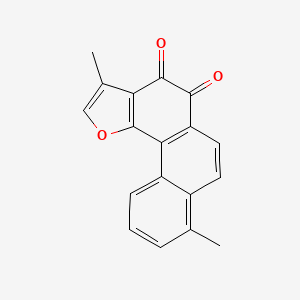

Isotanshinone II is a diterpenoid compound isolated from "Tan-Shen," the root of Salvia miltiorrhiza, known for its significant inhibitory activity on ADP- and collagen-induced aggregation . Although the provided data does not directly discuss Isotanshinone II, it is closely related to tanshinone IIA, which is a major component extracted from the same plant and has been observed to possess various pharmacological activities, including antioxidant, prevention of angina pectoris, myocardial infarction, and anticancer properties .

Synthesis Analysis

The synthesis of tanshinone derivatives has been a subject of interest due to their biological activities. The total synthesis of tanshinone-II has been achieved from 3-methylbenzofuran-4,7-quinone and 6,6-dimethyl-l-vinylcyclohexene . Another study reported the first asymmetric total synthesis of (+)-isocryptotanshinone, which is closely related to isotanshinone II, from commercially available dihydrobenzopyrone . These syntheses involve key steps such as Diels-Alder reactions and base-mediated cyclization reactions, which are common in the synthesis of complex diterpenoids.

Molecular Structure Analysis

The molecular structures of tanshinone derivatives, including isotanshinone II, are characterized by their diterpenoid skeleton. The structure of isotanshinone IIB, a compound related to isotanshinone II, has been established by spectral and physical data . The molecular structure analysis is crucial for understanding the reactivity and biological activity of these compounds.

Chemical Reactions Analysis

The reactivity of tanshinone derivatives has been studied in various contexts. For instance, the characterization of the triplet state of tanshinone IIA and its reactivity was investigated using laser flash photolysis, revealing that tanshinone IIA can form reactive triplet states that participate in autooxidation reactions . These findings are important for understanding the photochemical behavior of tanshinone derivatives, including isotanshinone II.

Physical and Chemical Properties Analysis

The physical and chemical properties of tanshinone derivatives are closely related to their biological activities. For example, dihydrotanshinone, a lipophilic component of Salvia miltiorrhiza, has been shown to relax rat coronary artery by inhibition of calcium channels, suggesting that the lipophilicity and the ability to interact with ion channels are important properties of these compounds . The metabolites of tanshinone I and dihydrotanshinone I have been elucidated using HPLC-ESI-MS^n, indicating that phase I metabolites undergo dehydrogenation, hydroxylation, furan ring cleavage, and oxidation metabolism .

科学研究应用

异丹参酮 II 在传统医学中的应用

This compound 已在“丹参”中被发现,“丹参”是丹参的根,丹参是一种广泛用于传统医学的植物。该化合物连同新隐丹参酮和异丹参酮 IIB 等其他化合物在体外表现出显着的抑制活性,特别是影响 ADP 和胶原诱导的聚集,表明其在传统药用中的潜力 (Lee et al., 1987)。

在治疗神经退行性疾病中的潜力

一项研究评估了包括this compound 在内的各种二萜对与阿尔茨海默病相关的酶的抑制作用。研究结果表明,this compound 等选择性抑制剂由于其胆碱酯酶抑制活性,可能成为治疗神经退行性疾病的有希望的候选药物 (Şenol et al., 2017)。

对心血管和内皮细胞的保护作用

研究表明,与this compound 相关的化合物丹参酮 II 可以保护内皮细胞免受细菌内毒素诱导的损伤。这表明this compound 可能对心血管系统和内皮细胞具有类似的保护作用 (Li et al., 2014)。

抗癌特性

This compound 已显示出在癌症治疗中的潜力,特别是在诱导凋亡和影响癌细胞中的信号通路方面。例如,异隐丹参酮是一种衍生物,已显示出对人乳腺癌细胞的显着抗癌活性,表明this compound 具有相似的特性 (Zhang et al., 2015)。

在糖尿病治疗中的潜力

对蛋白质酪氨酸磷酸酶 1B (PTP1B)(胰岛素信号传导的负调节剂)的研究表明,this compound 和相关化合物可以非竞争性地抑制 PTP1B 活性。这表明它们在治疗 2 型糖尿病中的潜力 (Han et al., 2005)。

抗炎和免疫调节作用

一项关于与this compound 密切相关的丹参酮 IIA 的综合研究详细阐述了其抗炎和免疫调节机制。这些特性,包括对免疫细胞、细胞因子和信号通路的影响,表明this compound 在管理动脉粥样硬化和其他炎症性疾病中具有潜在的应用 (Chen & Xu, 2014)。

作用机制

Target of Action

Isotanshinone II primarily targets several cellular signaling pathways. One of its key roles is in cancer therapy, where it exhibits remarkable anticancer properties. Specifically, it has been shown to inhibit tumor cell growth and proliferation, metastasis, invasion, and angiogenesis. These effects are mediated through modulation of multiple signaling pathways .

Bcl-2–Caspase Pathway: Isotanshinone II induces apoptosis (programmed cell death) by targeting the Bcl-2 family of proteins and activating caspases. This process eliminates cancer cells .

Result of Action

At the molecular and cellular levels, Isotanshinone II induces apoptosis, autophagy, and mitophagy. It also prevents angiogenesis, thereby inhibiting the growth of blood vessels that supply tumors. These combined effects contribute to its anticancer efficacy .

安全和危害

未来方向

Tanshinone IIA has been shown to exhibit anticancer activity by modulating various signaling pathways leading to the induction of apoptosis, autophagy, mitophagy, and prevention of angiogenesis, proliferation . This provides a synthesis of evidence for future research on Tanshinone IIA-based cancer therapy development .

生化分析

Biochemical Properties

Isotanshinone II interacts with various enzymes, proteins, and other biomolecules. It has demonstrated excellent efficacy against cell lines from breast, cervical, colorectal, gastric, lung, and prostate cancer by modulating multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways .

Cellular Effects

Isotanshinone II has a wide range of effects on various types of cells and cellular processes. It influences cell function by inhibiting tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as inducing apoptosis and autophagy .

Molecular Mechanism

Isotanshinone II exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Isotanshinone II change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Isotanshinone II vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Isotanshinone II is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Isotanshinone II is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

属性

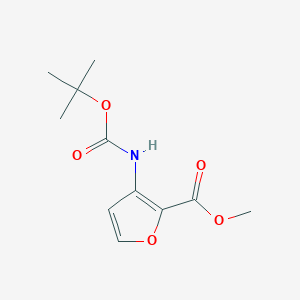

IUPAC Name |

3,8-dimethylnaphtho[2,1-g][1]benzofuran-4,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)18-14(10(2)8-21-18)17(20)16(13)19/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUSCCKLNWURMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C4=C(C(=CO4)C)C(=O)C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential therapeutic applications of Isotanshinone II?

A1: While research is ongoing, Isotanshinone II has shown promise in preclinical studies for its potential to treat atherosclerosis. [] This potential stems from its ability to target specific proteins involved in inflammatory pathways associated with the disease. Further research is needed to determine its efficacy and safety in humans.

Q2: From which plant source can Isotanshinone II be obtained, and are there alternative ways to obtain it?

A2: Isotanshinone II is naturally found in Salvia przewalskii, a plant used in traditional Chinese medicine. [] It can be isolated from the root of this plant alongside other diterpenes. Additionally, Isotanshinone II can be synthesized from other abundant diterpenes like 16-hydroxycarnosol, found in Salvia mellifera. This semisynthetic approach provides an alternative method for obtaining this potentially valuable compound. [, ]

Q3: What are the structural characteristics of Isotanshinone II?

A3: While the provided research papers do not explicitly state the molecular formula and weight of Isotanshinone II, they do highlight its core structure as a phenanthraquinone. [] Researchers have synthesized "U"-shaped tetracyclic furophenanthraquinones designed to mimic the ABCD rings of Isotanshinone II, indicating the significance of this structural feature for its activity. [] Further spectroscopic data and structural characterization can be found in the referenced literature.

Q4: Have there been studies exploring the structure-activity relationship of Isotanshinone II?

A4: Yes, researchers have investigated the structure-activity relationship of Isotanshinone II by synthesizing analogs with modifications to its core structure. [] These studies aim to understand how specific structural features influence the compound's activity and potentially lead to the development of more potent or selective derivatives.

Q5: What is the mechanism of action of Isotanshinone II in the context of atherosclerosis?

A5: Network pharmacology analysis suggests that Isotanshinone II may exert its beneficial effects against atherosclerosis through multi-target and multi-channel mechanisms. [] Notably, it has been identified as a potential ligand for AKT1, EGFR, and MAPK14, proteins involved in crucial signaling pathways related to inflammation and cell survival. [] By modulating these pathways, Isotanshinone II may contribute to endothelial protection and mitigate the progression of atherosclerosis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3030777.png)

![3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3030779.png)

![(10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide](/img/structure/B3030792.png)